molecular formula C22H17F2N3O2 B11407895 1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione

1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione

Cat. No.: B11407895
M. Wt: 393.4 g/mol
InChI Key: NBYJKLLIDDDJJJ-UHFFFAOYSA-N
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Description

1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione is a heterocyclic compound that belongs to the class of triazolidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione typically involves the reaction of 2-fluorobenzyl chloride with phenylhydrazine to form the intermediate 2-fluorobenzyl phenylhydrazine. This intermediate is then reacted with phosgene to form the desired triazolidine compound. The reaction conditions usually involve the use of anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazolidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various substituted triazolidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolidine-3-thione
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[4,3-a]pyrazine

Uniqueness

1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione is unique due to the presence of the 2-fluorobenzyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various scientific applications .

Properties

Molecular Formula

C22H17F2N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C22H17F2N3O2/c23-19-12-6-4-8-16(19)14-25-21(28)27(18-10-2-1-3-11-18)22(29)26(25)15-17-9-5-7-13-20(17)24/h1-13H,14-15H2

InChI Key

NBYJKLLIDDDJJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(N(C2=O)CC3=CC=CC=C3F)CC4=CC=CC=C4F

Origin of Product

United States

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